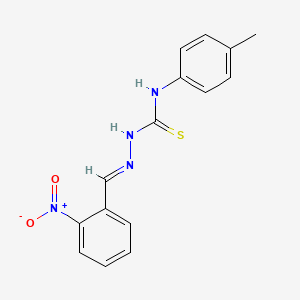![molecular formula C15H18 B11542082 1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]](/img/structure/B11542082.png)
1a',2',2a',5a',6',6a'-hexahydro-1'H-dispiro[cyclopropane-1,3'-[2,6]methanocyclopropa[f]indene-7',1''-cyclopropane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a mouthful, but its structure is equally intriguing. Let’s break it down: It consists of a spirocyclopropane-fused indene core, with additional cyclopropane rings. The name hints at its complex arrangement of carbon atoms, which form a unique three-dimensional structure.
Métodos De Preparación
Synthetic Routes:
Cyclopropanation Reactions: One approach involves cyclopropanating an appropriate precursor. For instance, a cyclopropane ring can be introduced via a Simmons-Smith reaction or a transition-metal-catalyzed cyclopropanation.
Indene Formation: The indene moiety can be synthesized through Diels-Alder reactions or other methods.
Spirocyclopropane Formation: The spirocyclopropane linkage can be constructed using cyclopropanation reactions or other strategies.
Industrial Production:
Industrial-scale synthesis typically involves efficient and scalable methods. due to the compound’s complexity, no specific industrial process is widely established.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound may undergo oxidative reactions, potentially leading to functional group modifications.
Reduction: Reduction reactions can transform the cyclopropane or indene rings.
Substitution: Substituents on the cyclopropane or indene rings can be modified.
Common Reagents and Conditions:
Oxidation: Oxidants like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.
Major Products:
The specific products depend on the reaction conditions and substituents. Variations in the spirocyclopropane and indene rings lead to diverse outcomes.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a challenging synthetic target, inspiring novel methodologies.
Biology: Its unique structure may interact with biological targets, making it relevant for drug discovery.
Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.
Industry: Explore its use in materials science or catalysis.
Mecanismo De Acción
The compound’s mechanism remains an active area of research. It could modulate specific protein targets or cellular pathways.
Propiedades
Fórmula molecular |
C15H18 |
|---|---|
Peso molecular |
198.30 g/mol |
InChI |
InChI=1S/C15H18/c1-2-14(3-4-14)12-8(1)11-9-7-10(9)13(12)15(11)5-6-15/h1-2,8-13H,3-7H2 |
Clave InChI |
FAKMKFOVSMUNOO-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C=CC3C2C4C5CC5C3C46CC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-N-(4-chloro-2-methylphenyl)-3-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11542007.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11542008.png)

![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542025.png)
![N-(2-{(2E)-2-[(1-benzyl-1H-indol-3-yl)methylidene]hydrazinyl}-2-oxoethyl)-3,4,5-trimethoxybenzamide (non-preferred name)](/img/structure/B11542034.png)
![1,1'-Hexane-1,6-diylbis[3-(1,3-benzodioxol-5-ylmethyl)urea]](/img/structure/B11542037.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-2-hydroxy-5-nitrobenzohydrazide](/img/structure/B11542042.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11542049.png)
![2-(3-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11542052.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]butanehydrazide](/img/structure/B11542058.png)
![4-(decanoylamino)-N-{4-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11542062.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11542064.png)

![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
